1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Overview
Description
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile: is a chemical compound with the molecular formula C10H9IN2 and a molecular weight of 284.1 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a cyclobutanecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile typically involves the iodination of a pyridine derivative followed by the formation of the cyclobutanecarbonitrile structure. One common method includes the following steps:
Iodination of Pyridine: The starting material, 2-pyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to yield 5-iodo-2-pyridine.
Formation of Cyclobutanecarbonitrile: The iodinated pyridine is then reacted with a cyclobutanecarbonitrile precursor under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the cyclobutanecarbonitrile moiety.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while coupling reactions with aryl boronic acids produce biaryl compounds.
Scientific Research Applications
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
1-(5-Chloropyridin-2-YL)cyclobutanecarbonitrile:
1-(5-Fluoropyridin-2-YL)cyclobutanecarbonitrile: Fluorine substitution provides unique characteristics, particularly in medicinal chemistry.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions and interactions not possible with other halogens.
Properties
IUPAC Name |
1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQZLXZGCKIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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